Product packaging for 4-Phenoxy-2-furoic acid(Cat. No.:CAS No. 914637-32-4)

4-Phenoxy-2-furoic acid

Cat. No.: B3043745
CAS No.: 914637-32-4
M. Wt: 204.18 g/mol
InChI Key: APSCPDDQKUPMCQ-UHFFFAOYSA-N
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Description

Overview of Furan-2-Carboxylic Acid Derivatives in Contemporary Chemical Research

Furan-2-carboxylic acid, also known as 2-furoic acid, and its derivatives are a class of organic compounds characterized by a furan (B31954) ring substituted with a carboxylic acid group at the second position. solubilityofthings.comdrugbank.com These compounds are not merely academic curiosities; they are pivotal building blocks in the synthesis of a wide array of functional molecules. solubilityofthings.com In contemporary chemical research, furan-2-carboxylic acid derivatives are investigated for their versatile reactivity and potential applications across various domains.

Researchers are actively exploring the use of these derivatives in the development of new pharmaceuticals, agrochemicals, and advanced materials. solubilityofthings.com For instance, certain derivatives have been studied for their potential in creating innovative agrochemicals aimed at enhancing crop protection. solubilityofthings.com The inherent biodegradability of some furan-based compounds, owing to their potential plant-based origins, aligns with the growing emphasis on sustainable chemistry. solubilityofthings.com

Furthermore, the chemical versatility of furan-2-carboxylic acid allows it to undergo various transformations, such as esterification and amidation, making it a valuable precursor in organic synthesis. solubilityofthings.com Recent studies have highlighted the role of furan-2-carboxylic acid derivatives in medicinal chemistry, with investigations into their potential as antifungal agents and for the treatment of conditions like type 2 diabetes mellitus. nih.govnih.gov For example, a study focused on the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid and its derivatives, revealing that some exhibit significant inhibitory effects against plant pathogens. nih.gov Another research effort identified a furan-2-carboxylic acid derivative, 10v, as a promising candidate for treating type 2 diabetes due to its ability to ameliorate hyperglycemia. nih.gov

Significance of Furan Ring Systems in Organic Synthesis and Heterocyclic Compound Development

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.com Its unique electronic structure and reactivity make it an exceptionally valuable synthon in organic synthesis. acs.org Furans can participate in a wide range of chemical reactions, including electrophilic substitutions, cycloadditions, and metal-catalyzed couplings, which allows for the construction of complex molecular architectures. acs.orgnumberanalytics.com

One of the key attributes of the furan ring is its ability to act as a diene in Diels-Alder reactions, facilitating the formation of bicyclic structures that are precursors to many natural products and other complex molecules. acs.org The oxidation of furans can lead to the formation of valuable synthetic intermediates like 1,4-dicarbonyl compounds, carboxylic acids, and pyranones. researchgate.net

The versatility of the furan nucleus makes it a cornerstone in the synthesis of a diverse array of heterocyclic compounds. numberanalytics.com Its ability to be transformed into other ring systems, such as five-, six-, and seven-membered rings, further underscores its importance in the development of novel molecular frameworks. acs.org This adaptability has been leveraged in the total synthesis of numerous natural products, including terpenoids and alkaloids. numberanalytics.com

Contextualization of Phenoxy-Substituted Furoic Acids within Advanced Chemical and Biological Research

The introduction of a phenoxy group onto the furoic acid scaffold gives rise to phenoxy-substituted furoic acids, a subclass of compounds with distinct properties and research interest. The phenoxy moiety can significantly influence the electronic and steric characteristics of the furoic acid, thereby modulating its reactivity and biological activity.

Research into phenoxy-substituted furoic acids has spanned various areas. For example, compounds like 5-[(4-isopropylphenoxy)methyl]-2-furoic acid and 5-[(3-nitrophenoxy)methyl]-2-furoic acid have been synthesized and studied. aksci.com The synthesis of such derivatives often involves the coupling of a substituted phenol (B47542) with a functionalized furoic acid. researchgate.net

In the realm of biological research, phenoxy-substituted furoic acids and related structures have been investigated for their potential pharmacological activities. Studies on analogous structures, such as 2-arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides, have revealed anti-inflammatory and antimicrobial properties. researchgate.net This suggests that the phenoxy-substituted furan nucleus can serve as a valuable scaffold for the design of new therapeutic agents. The specific placement of the phenoxy group, as in 4-Phenoxy-2-furoic acid, is a critical design element that can fine-tune the molecule's interaction with biological targets.

Chemical Properties and Data of Furan Derivatives

The following tables provide a summary of key chemical data for this compound and related furan derivatives, illustrating the variations in their physical and chemical properties.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Furoic acidC₅H₄O₃112.08 nih.gov133.5 nih.gov
4-Phenyl-2-furoic acidC₁₁H₈O₃188.183 chemsynthesis.comNot available
5-(4-chlorophenyl)-2-furoic acidNot availableNot available198-201 chemsrc.com
5-Ethyl-furan-2-carboxylic acidC₇H₈O₃140.14 biosynth.com92 biosynth.com
5-Phenoxy-2-furoic acidNot availableNot availableNot available

Table 2: Additional Identifiers for Furan Derivatives

Compound NameCAS Number
2-Furoic acid88-14-2 nih.gov
5-Ethyl-furan-2-carboxylic acid56311-37-6 biosynth.com
5-(4-chlorophenyl)-2-furoic acid41019-45-8 chemsrc.com
5-[(4-aminophenoxy)methyl]-2-furoic acid1184060-24-9 fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O4 B3043745 4-Phenoxy-2-furoic acid CAS No. 914637-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxyfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-11(13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSCPDDQKUPMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302246
Record name 4-Phenoxy-2-furancarboxylic acid
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Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-32-4
Record name 4-Phenoxy-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxy-2-furancarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID101302246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Phenoxy 2 Furoic Acid

Established Synthetic Pathways for Furoic Acid Analogues

Traditional synthetic strategies for creating substituted furoic acids often rely on classical organic reactions adapted for heterocyclic systems. These pathways provide a foundational understanding for the targeted synthesis of 4-phenoxy-2-furoic acid.

Nucleophilic aromatic substitution (SNAr) is a viable, albeit less common, pathway for introducing phenoxy groups onto a furan (B31954) ring. evitachem.comyoutube.com For this reaction to proceed, the furan ring must be "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In furan systems, a nitro group (-NO₂) is a powerful activating group. chempap.org

By analogy, a potential synthesis for this compound could start with a precursor like 4-halo-5-nitro-2-furoic acid. In this hypothetical precursor, the nitro group at the 5-position would activate the furan ring, making the carbon at the 4-position susceptible to attack by a nucleophile, such as sodium phenoxide. The halogen atom would serve as the leaving group. The reaction sequence would involve the attack of the phenoxide ion, displacement of the halide, and subsequent (if desired) reduction or removal of the activating nitro group. The reactivity in such substitutions is highly dependent on the nature and position of both the leaving group and the activating group. chempap.org

Table 1: Hypothetical Nucleophilic Substitution for Phenoxy Furoic Acid Synthesis

Precursor ExampleNucleophileProposed Intermediate Product
Methyl 4-chloro-5-nitro-2-furoateSodium PhenoxideMethyl 4-phenoxy-5-nitro-2-furoate
4-Bromo-5-nitro-2-furoic acidPotassium Phenoxide4-Phenoxy-5-nitro-2-furoic acid
Methyl 4-bromo-2-furoateSodium PhenoxideMethyl 4-phenoxy-2-furoate (requires harsher conditions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is particularly powerful for creating biaryl structures and could be applied by analogy to synthesize aryl-furan systems. mdpi.comnih.govresearchgate.net

While the Ullmann condensation is more traditional for forming the C-O ether linkage in this compound, the Suzuki coupling provides a robust analogy for introducing aryl substituents onto the furan core. bohrium.com For instance, a bromo-furan-carboxylic acid ester could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield an aryl-substituted furan ester. mdpi.comscielo.br Subsequent hydrolysis would provide the target acid. A significant development in this area is the decarboxylative cross-coupling reaction, where the carboxylic acid group itself is replaced by an aryl group, offering unique regiochemical control. acs.orgresearchgate.net

Table 2: Analogous Suzuki-Miyaura Reactions for Aryl-Furan Synthesis

Furan SubstrateCoupling PartnerCatalyst System (Typical)Product Type
Methyl 4-bromo-2-furoatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Methyl 4-phenyl-2-furoate
3-Iodo-2-(methylthio)benzo[b]furanArylboronic acidsPd(OAc)₂, PPh₃, K₂CO₃3-Aryl-2-(methylthio)benzo[b]furan scielo.br
2-Furoic AcidPhenyl bromidePd[P(t-Bu)₃]₂, Cs₂CO₃2-Phenylfuran (via decarboxylation) acs.org

In many multi-step syntheses involving furoic acids, the carboxylic acid functional group must be temporarily protected to prevent it from interfering with subsequent reaction steps. acs.orgresearchgate.net The most common protecting group strategy is esterification. The furoic acid is converted to an ester, typically a methyl or ethyl ester, through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide. acs.org

After the desired modifications are made to the furan ring (e.g., halogenation, coupling, substitution), the ester is cleaved to regenerate the carboxylic acid. This final step is typically achieved through saponification—hydrolysis under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to protonate the carboxylate salt. google.com This esterification-saponification sequence is a fundamental tactic in the synthesis of complex furoic acid derivatives, ensuring that the sensitive carboxylic acid is preserved throughout the synthesis. acs.orgresearchgate.net For example, the synthesis of 2,5-furandicarboxylic acid can involve the esterification of 5-bromo-furoic acid, followed by a palladium-catalyzed carbonylation and subsequent hydrolysis of the resulting diester. acs.orgresearchgate.net

Cross-Coupling Strategies, including Suzuki Coupling, in the Synthesis of Aryl-Substituted Furan Carboxylic Acids (by analogy)

Development of Novel Synthetic Routes

Recent advances in organic synthesis have introduced more efficient, selective, and sustainable methods for preparing furan derivatives, which are applicable to the synthesis of this compound.

Modern catalytic methods offer significant advantages over stoichiometric reactions, including milder conditions and higher efficiency. The synthesis of the furoic acid core itself is often achieved through the catalytic oxidation of furfural, a readily available platform chemical derived from biomass. magtech.com.cnwikipedia.org Various catalytic systems, including those based on silver mdpi.com or manganese rsc.org, have been developed for this transformation.

Furthermore, transition-metal catalysis is instrumental in functionalizing the furan ring. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are effective for introducing substituents. mdpi.com Gold catalysis has also emerged as a powerful tool for constructing the furan ring itself through the cyclization of substrates like (Z)-enynols under mild conditions. beilstein-journals.org Another key catalytic step is carbonylation, where a carbon monoxide (CO) molecule is inserted to form a carboxylic acid or ester. For example, an ethyl 5-bromo-furan-2-carboxylate can be converted to a diester via palladium-catalyzed carbonylation, a key step in transforming C5 platform chemicals into C6 derivatives. acs.org

Table 3: Examples of Modern Catalytic Methods for Furoic Acid Derivatives

Reaction TypeCatalyst ExampleSubstrateProductSource
OxidationAg₂O/CuOFurfuralFuroic Acid mdpi.com
OxidationPNP pincer Mn complexFurfuryl alcoholFuroic Acid rsc.org
CarbonylationPalladium catalystEthyl 5-bromo-furan-2-carboxylateDiethyl 2,5-furandicarboxylate acs.org
CycloisomerizationGold catalyst(Z)-2-en-4-yn-1-olSubstituted Furan beilstein-journals.org

Advanced functionalization methods provide sophisticated tools for modifying furan rings with high precision. One such strategy is the multicomponent reaction (MCR), where three or more reactants combine in a one-pot synthesis to rapidly build molecular complexity. nih.govtubitak.gov.tr This approach allows for the efficient construction of highly functionalized furans from simple, acyclic starting materials, offering an attractive alternative to multi-step linear syntheses.

Another advanced technique is the palladium-catalyzed decarboxylative cross-coupling. In this reaction, a carboxylic acid functional group on the furan ring acts as a leaving group and is replaced by another substituent, such as an aryl group from an aryl halide. acs.orgresearchgate.net This method provides access to aryl-substituted furans that can be difficult to obtain through other means and offers excellent regiochemical control, complementing direct C-H functionalization strategies. These cutting-edge methods represent the forefront of furan chemistry, enabling the synthesis of complex targets with greater efficiency and elegance.

Catalytic Approaches in the Preparation of Furoic Acid Derivatives

Optimization of Synthetic Conditions and Reaction Yields

The synthesis of this compound, a molecule with potential applications in various chemical fields, requires careful optimization of reaction conditions to ensure high yields and purity. The key chemical transformation is the formation of an ether linkage between a phenol (B47542) and the furan-2-carboxylic acid backbone at the C4 position. This is typically achieved through a nucleophilic aromatic substitution or a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation. The optimization of these synthetic routes involves a systematic exploration of reagents and reaction environments.

Exploration of Diverse Reagents and Reaction Environments

The successful synthesis of this compound is highly dependent on the choice of starting materials, catalysts, bases, and solvents. A common approach would involve the reaction of a 4-halo-2-furoic acid derivative with phenol.

Reagents and Catalysts:

The Ullmann condensation is a classic method for forming aryl ethers and typically employs a copper catalyst. wikipedia.org Traditional approaches used stoichiometric amounts of copper powder at high temperatures. wikipedia.org Modern methods have improved upon this by using catalytic amounts of soluble copper salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), often in combination with a ligand. organic-chemistry.orgnumberanalytics.com Ligands such as diamines (e.g., ethylenediamine, phenanthroline) or amino acids can stabilize the copper catalyst and facilitate the reaction, often allowing for milder reaction conditions. numberanalytics.com

For a nucleophilic aromatic substitution (SNAr) pathway, the furan ring must be activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The carboxylic acid group at the C2 position provides some activation, but the reaction may still require forcing conditions without a catalyst. The choice of the halogen at the C4 position is also crucial, with iodides generally being more reactive than chlorides. wikipedia.org

Bases and Solvents:

A base is typically required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium hydroxide (B78521) (KOH). wikipedia.orgmdpi.com The choice of base can significantly impact the reaction rate and yield.

The reaction environment, dictated by the solvent, is another critical parameter. High-boiling polar aprotic solvents are frequently used for these types of coupling reactions. wikipedia.org Examples include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). wikipedia.orgmdpi.com These solvents help to dissolve the reactants and facilitate the high temperatures often required for the reaction to proceed to completion. wikipedia.org In some cases, the use of a high-boiling hydrocarbon solvent like tetralin has been reported for similar transformations. chemicalbook.com

The table below summarizes the potential reagents and conditions that could be explored for the optimization of this compound synthesis based on analogous reactions.

Table 1: Exploration of Reagents and Reaction Environments for the Synthesis of this compound

ParameterOptionsRationale/Considerations
Furan Substrate 4-iodo-2-furoic acid ester, 4-bromo-2-furoic acid esterIodides are typically more reactive than bromides in copper-catalyzed couplings. Esters may be preferred to avoid side reactions with the carboxylic acid.
Phenolic Reagent PhenolThe primary nucleophile for forming the phenoxy ether linkage.
Copper Catalyst CuI, CuBr, Copper powderCu(I) salts are generally more effective than copper metal. Ligands can improve catalyst performance. wikipedia.orgorganic-chemistry.org
Ligand Phenanthroline, L-proline, N,N'-dimethylethylenediamineLigands can increase the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures. numberanalytics.com
Base K2CO3, Cs2CO3, K3PO4, KOHThe base deprotonates the phenol. Cs2CO3 is often highly effective but more expensive. mdpi.com
Solvent DMF, DMSO, NMP, DioxaneHigh-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures. wikipedia.org
Temperature 100-210 °CHigher temperatures are often required, especially for less reactive aryl halides. wikipedia.org

Chemical Reactivity and Transformation Mechanisms of 4 Phenoxy 2 Furoic Acid

Comprehensive Analysis of Reaction Types Involving the Furan (B31954) Ring and Associated Functional Groups

The furan ring in 4-phenoxy-2-furoic acid, along with its carboxylic acid and phenoxy functional groups, can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and functionalization of the carboxyl group.

The furan ring is inherently electron-rich and thus more reactive towards electrophilic aromatic substitution than benzene. The oxygen heteroatom donates electron density to the ring, preferentially activating the C2 and C5 positions for electrophilic attack. In this compound, the C2 position is occupied by a carboxylic acid group, and the C4 position holds the phenoxy group, leaving the C3 and C5 positions as potential sites for substitution.

The reactivity of the ring is modulated by the electronic effects of these substituents. The carboxylic acid group at C2 is an electron-withdrawing group (EWG), which deactivates the furan ring towards electrophilic attack. Conversely, the phenoxy group at C4, through the ether oxygen, is an electron-donating group (EDG) that activates the ring. For electrophilic substitution reactions such as halogenation, nitration, or sulfonylation, the directing effects of these competing groups determine the regiochemical outcome. Generally, in furans that have an electron-withdrawing group at the C2 position, electrophilic substitution, such as bromination, is directed to the C5 position. The electron-donating phenoxy group at C4 would further enhance the electron density at the adjacent C5 position, making it the most probable site for electrophilic attack.

Table 1: Predicted Electrophilic Substitution Reactions of this compound

Reaction Type Reagent Predicted Product Rationale
Bromination Br₂ in Dioxane 5-Bromo-4-phenoxy-2-furoic acid The -COOH group at C2 directs substitution to C5. The activating -OPh group at C4 also directs to C5.
Nitration Acetyl nitrate (B79036) (mild) 5-Nitro-4-phenoxy-2-furoic acid Mild nitrating agent is required due to the sensitivity of the furan ring. Substitution is expected at the activated C5 position.

| Sulfonation | Pyridine-SO₃ complex | this compound-5-sulfonic acid | Common reagent for sulfonating sensitive furans, with substitution anticipated at C5. |

The furan ring is sensitive to oxidation and can undergo ring-opening reactions, particularly under strong oxidizing conditions. The oxidation of furan derivatives often proceeds through an endoperoxide intermediate, which can rearrange to form 1,4-dicarbonyl compounds. For substituted furans, the reaction can lead to products like maleic acid or its derivatives.

In the case of this compound, oxidation could potentially lead to several outcomes depending on the reagent and conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid are likely to cause oxidative cleavage of the furan ring. For instance, the oxidation of other substituted furoic acids has been shown to result in ring-opened structures. Milder oxidation, perhaps through photosensitized oxygenation, might form an endoperoxide that could be isolated or transformed into other functionalized products. The phenoxy group is generally stable to oxidation, but under harsh conditions, it could also be susceptible to degradation.

Table 2: Potential Oxidation Pathways for this compound

Oxidizing Agent Potential Product(s) Remarks
KMnO₄ / HNO₃ Ring-opened dicarboxylic acids Strong oxidation typically leads to the cleavage of the furan ring.
O₂ / Catalysts (e.g., Mn(III)/Co(II)) 1,4-Dicarbonyl intermediates Catalytic oxidation can lead to ring-opening to form dicarbonyl species.

| m-CPBA, H₂O₂ | Ring-opened products | Peroxy acids are known to cause ring opening in furan systems. |

The carboxylic acid functional group of this compound can be selectively reduced to a primary alcohol or an aldehyde. This transformation typically requires strong reducing agents, as carboxylic acids are less reactive than their corresponding esters or ketones. The furan ring itself can also be reduced (hydrogenated) under different conditions, typically with catalytic hydrogenation.

Reduction of the carboxylic acid to the corresponding primary alcohol, (4-phenoxyphenyl)furan-2-ylmethanol, can be achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup. Alternatively, borane (B79455) (BH₃) complexes, such as BH₃-THF, are also effective for this transformation.

Under different conditions, specifically catalytic hydrogenation over a palladium (Pd) catalyst, the furan ring can be reduced to a tetrahydrofuran (B95107) ring. This would convert this compound into tetrahydro-4-phenoxy-2-furoic acid. The choice of reducing agent and reaction conditions allows for selective transformation of either the carboxylic acid or the furan ring.

Table 3: Reduction Reactions of this compound

Reagent(s) Target Functional Group Product
1. LiAlH₄ / THF; 2. H₃O⁺ Carboxylic Acid (4-Phenoxyphenyl)furan-2-ylmethanol
1. BH₃·THF; 2. H₃O⁺ Carboxylic Acid (4-Phenoxyphenyl)furan-2-ylmethanol

| H₂ / Pd-C | Furan Ring | Tetrahydro-4-phenoxy-2-furoic acid |

As a carboxylic acid, this compound readily undergoes esterification and amidation. These reactions involve the activation of the carboxyl group followed by nucleophilic attack by an alcohol or an amine, respectively.

Esterification can be achieved through Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. However, given the acid-sensitive nature of the furan ring, milder methods are often preferred. These include reacting the carboxylic acid with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Similarly, amides can be synthesized by reacting this compound with a primary or secondary amine. This transformation is also commonly facilitated by coupling agents like DCC or other carbodiimides to form an activated intermediate that is then readily attacked by the amine.

Table 4: Ester and Amide Formation from this compound

Reaction Reagents Product Type
Esterification R-OH, DCC, DMAP 4-Phenoxy-2-furoate ester

| Amidation | R₁R₂NH, DCC | this compound amide |

Reduction Reactions, specifically the Conversion of Carboxylic Acid to Alcohols or Aldehydes

Mechanistic Investigations into Chemical Reactivity

The reactivity of this compound is a direct consequence of its electronic structure and the aromatic character of the furan ring.

Furan is an aromatic heterocycle because it is cyclic, planar, and possesses 6 π-electrons (four from the carbon atoms and two from an oxygen lone pair), satisfying Hückel's rule. However, its resonance energy is significantly lower than that of benzene, indicating a less stable, and therefore more reactive, aromatic system.

The key to furan's reactivity is the role of the oxygen atom. One of its lone pairs is delocalized into the π-system, which increases the electron density on the ring carbons, particularly at the C2 and C5 positions. This makes the furan ring highly susceptible to attack by electrophiles.

In this compound, this inherent reactivity is modulated by two opposing forces:

**Electron-Withdrawing Grou

Catalysis Mechanisms in Furoic Acid Ester Hydrolysis (by analogy)

The hydrolysis of esters of furoic acid, a structural analog of this compound, provides insight into the catalytic mechanisms applicable to this class of compounds. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of esters like ethyl ethanoate proceeds by heating the ester under reflux with a dilute acid, such as hydrochloric or sulfuric acid. chemguide.co.ukchemguide.co.uk The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products: a carboxylic acid and an alcohol. chemguide.co.ukchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the ester by a hydroxonium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comchemistrysteps.com Subsequent proton transfer and elimination of an alcohol molecule regenerates the catalyst and yields the carboxylic acid. chemguide.co.uk

Kinetic studies on the hydrolysis of phenyl esters of α-furoic acid in 5% aqueous acetonitrile (B52724) reveal that the reaction is catalyzed by various species, including hydroxide (B78521) ions and other nucleophiles like benzimidazole. researchgate.netasianpubs.org The data from these studies indicate a strong nucleophilic attack on the carbonyl carbon, occurring in an early and asymmetric transition state. researchgate.netasianpubs.org The bond-breaking step involving the leaving group is not significant in the rate-determining step of the reaction. researchgate.netasianpubs.org

Table 1: Kinetic Data for the Hydrolysis of Phenyl Esters of α-Furoic Acid This interactive table summarizes key kinetic parameters from hydrolysis studies.

Parameter Value Description Reference
Brønsted β (Attacking Nucleophiles) 0.25 Indicates the sensitivity of the reaction rate to the basicity of the attacking nucleophile. researchgate.netasianpubs.org
Brønsted β (Leaving Groups) -0.25 Indicates the sensitivity of the reaction rate to the pKa of the leaving group. researchgate.netasianpubs.org
Hammett ρ (OH⁻ Hydrolysis) +0.84 A positive value indicates that the reaction is facilitated by electron-withdrawing substituents on the phenyl ring of the leaving group. researchgate.netasianpubs.org

Strategic Derivatization and Synthetic Utility

This compound serves as a valuable starting material for the synthesis of more complex molecules with tailored properties.

Synthesis of Halogenated Phenoxy-Furan Compounds with Altered Reactivity Profiles

The introduction of halogen atoms onto the phenoxy-furan scaffold can significantly alter the compound's reactivity, primarily due to the electronegativity and size of the halogens. mdpi.com Halogenation can render the molecule more susceptible to nucleophilic substitution or other transformations. rsc.org For instance, bromine atoms are generally more reactive and are lost more easily from a molecule compared to chlorine atoms. nih.gov

While direct halogenation of this compound is not extensively detailed, analogous syntheses provide viable routes. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive molecules due to the presence of a carbonyl group, a double bond, and two labile halogen atoms. mdpi.com These furanones can react with substituted phenols to yield phenoxy derivatives. mdpi.com Furthermore, the hydroxyl group on these furanones can be halogenated using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). mdpi.com Another approach involves the reaction of a lithiated precursor, such as 4-(4′-trifluoromethyl-tetrafluorophenoxy)-tetrafluorophenyllithium, with elemental halogens (Cl₂, Br₂, I₂) to produce the corresponding halogenated aromatic compounds. researchgate.net

The altered reactivity of these halogenated compounds makes them useful intermediates. The presence of bromine and chlorine on a phenoxy-tetrahydrofuran structure, for example, is noted to contribute to its unique chemical properties and potential biological interactions. cymitquimica.com

Incorporation into Complex Molecular Frameworks, such as Quinolines and Diverse Heterocycles

The furan ring system is a key building block in the synthesis of a wide array of heterocyclic compounds. derpharmachemica.comintermediateorgchemistry.co.uk this compound and its derivatives can be strategically employed to construct complex molecular architectures, most notably quinoline-based structures.

One established method for creating such frameworks is the synthesis of 2-(furan-2-yl)-4-phenoxyquinolines. derpharmachemica.com The general approach often involves the condensation of a furan-containing precursor with other reagents to build the quinoline (B57606) core. For example, 5-aryl-3-[(2-chloroquinolin-3-yl)methylene] furan-2(3H)-ones have been synthesized by condensing 2-chloroquinoline-3-carboxaldehydes with 3-(substituted benzoyl)propionic acids. researchgate.net Similarly, quinoline-based butenolides (furanones) and their nitrogen analogs (pyrrolones) have been prepared from 3-aroylpropionic acids and substituted 2-chloroquinolin-3-carbaldehydes. nih.gov

The synthesis of 4-phenoxyquinoline compounds can be achieved by condensing a 4-haloquinoline with a substituted phenol (B47542). google.com This reaction can be sluggish but is effectively catalyzed by 4-dialkylaminopyridines, which significantly shortens reaction times. google.com A series of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were synthesized and identified as potent c-Met kinase inhibitors, highlighting the pharmaceutical relevance of these complex frameworks. nih.gov

Beyond quinolines, the furan nucleus is integral to a variety of other heterocycles. Furanones derived from β-aroylpropionic acids are crucial starting materials for building five-membered heterocycles like pyrrolones, oxadiazoles, and triazoles. researchgate.net Furthermore, furoic acids themselves can act as dienes in Diels-Alder reactions with dienophiles to produce versatile carbocyclic products, demonstrating another pathway for incorporation into complex systems. rsc.org

Table 2: Examples of Heterocycles Synthesized from Furan Precursors This interactive table provides examples of complex molecules synthesized using furan-based starting materials.

Precursor(s) Resulting Heterocycle Synthetic Method Reference
2-Chloroquinoline-3-carboxaldehydes, 3-Aroylpropionic acids Quinoline-based furan-2(3H)-ones Condensation researchgate.netnih.gov
4-Haloquinoline, Substituted phenol 4-Phenoxyquinoline Nucleophilic aromatic substitution (catalyzed by 4-dialkylaminopyridine) google.com
2-Azidobenzaldehydes, Dialkyl acetylenedicarboxylate, Isocyanides Furan-fused quinolines Three-component reaction followed by Staudinger and aza-Wittig cyclization mdpi.com
2-Furoic acids, Maleimide dienophiles Carbocyclic adducts Diels-Alder cycloaddition rsc.org
4-chloro-7-quinoline, 4-fluorophenol 4-(4-fluorophenoxy)-7-chloroquinoline Nucleophilic substitution google.com

Advanced Derivatives and Analogues of 4 Phenoxy 2 Furoic Acid

Synthesis and Detailed Characterization of Substituted Phenoxy-Furoic Acids

The synthesis of substituted phenoxy-furoic acids involves targeted modifications of the phenoxy group. These substitutions are crucial for creating structural diversity, which can influence the molecule's physicochemical properties and interactions with biological systems.

The introduction of halogens (Fluorine, Chlorine, Bromine) onto the phenoxy ring of 4-phenoxy-2-furoic acid is a key strategy for creating structural analogues. Halogenation can significantly alter electronic properties, lipophilicity, and metabolic stability. The synthesis of these derivatives can be approached by coupling a pre-halogenated phenol (B47542) with a suitable furan-based starting material.

Research into the synthesis of halogenated bi-aryl ethers and related heterocyclic compounds provides a basis for these methods. For instance, the synthesis of halogenated chalcones and flavonols involves the condensation of halogenated acetophenones with halogen-substituted benzaldehydes, demonstrating standard procedures for building complex molecules from halogenated precursors. asianpubs.org The characterization of these compounds relies heavily on spectroscopic data to confirm the position and identity of the halogen substituents. asianpubs.org

The reactivity of the parent furoic acid can be influenced by substituents on the phenoxy ring. While direct enzymatic modification is a potential route for creating diversity, studies on carboxylic acid reductase have shown that the position of substituents on a phenoxy-benzoic acid analogue can dramatically affect enzyme activity, indicating that such modifications are influential. google.com

Table 1: Synthetic Strategies for Halogenated Phenoxy-Furoic Acids

Strategy Description Typical Reagents
Ullmann Condensation Coupling of a halogenated phenol with a 4-bromo or 4-chloro-2-furoic acid ester. Copper catalyst, Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF, Pyridine)
Nucleophilic Aromatic Substitution Reaction of a phenol with an activated 4-halofuran derivative (e.g., 4-fluoro-2-furoate). Aprotic polar solvent (e.g., DMSO), Base (e.g., NaH)

| Precursor Halogenation | Direct halogenation of this compound or its ester. | Electrophilic halogenating agent (e.g., NBS, NCS, Br₂), Lewis acid catalyst |

This table is generated based on established chemical principles for the synthesis of diaryl ethers and halogenated aromatic compounds.

Beyond halogens, other functional groups can be introduced to the phenoxy ring to create further derivatives. A notable example is the incorporation of a methylcarboxamido-phenyl substituent. Based on analogous syntheses, this can be achieved by first creating a 4-(4-aminophenoxy)-2-furoic acid intermediate. This intermediate can then be acylated to introduce the desired group.

A reported synthesis for the analogous compound, 5-(4-methylcarboxamidophenyl)-2-furoic acid, provides a direct template for this transformation. researchgate.net In this type of synthesis, the amino-functionalized precursor is reacted with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a base to yield the final methylcarboxamido-phenyl derivative. researchgate.net

Table 2: Proposed Synthesis of 4-(4-Methylcarboxamido-phenoxy)-2-furoic Acid

Step Reaction Reagents & Conditions
1 Nitration Synthesis of a 4-(4-nitrophenoxy)-2-furoic acid intermediate.
2 Reduction Reduction of the nitro group to an amine (e.g., using SnCl₂/HCl or H₂/Pd-C).

| 3 | Acylation | Reaction of the resulting 4-(4-aminophenoxy)-2-furoic acid with acetyl chloride or acetic anhydride in the presence of a base like triethylamine (B128534) (TEA). |

This table outlines a synthetic pathway by analogy to established methods for similar compounds. researchgate.net

Exploration of Halogenated Phenoxy Moieties for Structural Diversity

Design and Synthesis of Conjugates with Biologically Relevant Molecules

Conjugating this compound with biologically relevant molecules like amino acids, peptides, or metal ions creates hybrid structures with novel properties. This approach is a prominent strategy in medicinal chemistry for developing new molecular entities. nih.gov

The carboxylic acid group of this compound is an ideal handle for conjugation with the free amino group of amino acids and peptides, forming a stable amide bond. This conjugation can enhance properties such as cell permeability and solubility. nih.gov

The synthesis of these peptide conjugates is well-established. For example, a new series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives of amino acids and peptides was synthesized using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and triethylamine (TEA) as a base. researchgate.net This standard liquid-phase peptide synthesis method involves activating the carboxylic acid with DCC, which then readily reacts with the amino acid or peptide ester. Subsequent hydrolysis of the ester yields the final acid conjugate.

Table 3: Examples of Amino Acid Conjugates and Coupling Agents

Furoic Acid Derivative Amino Acid/Peptide Coupling Agent Base
This compound Glycine methyl ester DCC (Dicyclohexylcarbodiimide) TEA (Triethylamine)
4-(4-Chlorophenoxy)-2-furoic acid L-Alanine methyl ester HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) DIPEA (Diisopropylethylamine)

This table provides illustrative examples based on common peptide coupling methodologies. researchgate.net

By analogy with 2-furoic acid and its derivatives, this compound is expected to act as a ligand for various metal ions. The carboxylic acid group and the oxygen atom of the furan (B31954) ring can coordinate with a metal center. Studies on other furoic acid hydrazide ligands have shown the formation of stable complexes with a range of transition metals, including Ti(III), Mn(III), Fe(III), Co(III), Ru(III), and Rh(III), often resulting in octahedral structures. orientjchem.org

Similarly, complexes of 2-furoic acid with Cu(II), Ni(II), Co(II), and Zn(II) have been synthesized and characterized. nih.gov Magnesium(II) has also been shown to form mixed-ligand complexes with 2-furoic acid, resulting in pseudo-octahedral coordination environments. mdpi.com The coordination can lead to monomeric, dimeric, or even polymeric structures, depending on the metal and the reaction conditions. ajol.inforesearchgate.net This coordinating ability suggests that this compound could be used to design novel metal-organic compounds.

Table 4: Metal Complexes Formed with Furoic Acid Ligands (by Analogy)

Metal Ion Ligand Example Observed Geometry Reference
Mg(II) 2-Furoic acid Pseudo-octahedral mdpi.com
Cu(II), Ni(II), Co(II), Zn(II) 2-Furoic acid Not specified, binary and ternary complexes formed nih.gov
Fe(III), Co(III), Ru(III) 5-bromo salicylaldehyde-2-furoic acid hydrazide Octahedral orientjchem.org
VO(II) Furoic acid hydrazone Square pyramidal (dimeric) ajol.info

Spectroscopic and Advanced Analytical Characterization of 4 Phenoxy 2 Furoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 4-Phenoxy-2-furoic acid, are not available in the searched literature.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data, including the chemical shifts for the carboxylic acid carbon, furan (B31954) ring carbons, and phenoxy group carbons of this compound, have not been reported in the reviewed sources.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Complete Assignment of Vibrational Modes and Functional Group Analysis

While IR and Raman spectra for the related compound 2-furoic acid have been extensively studied, a complete assignment of vibrational modes for this compound is not available. researchgate.netnih.govwallonie.be This would typically involve identifying characteristic stretching and bending vibrations for the carboxylic acid (O-H, C=O), furan ring (C-O-C, C-H, C=C), and phenoxy (C-O-C, aromatic C-H) functional groups.

Conformational Analysis and Intermolecular Interactions through Vibrational Spectroscopy

Studies on the conformational analysis and intermolecular interactions (such as hydrogen bonding) of this compound using vibrational spectroscopy have not been found. Such an analysis would provide insight into the molecule's three-dimensional structure and its behavior in the solid state or in solution.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

No experimental mass spectrometry data for this compound, which would confirm its molecular weight and detail its characteristic fragmentation patterns upon ionization, could be located in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of chemical compounds by providing highly accurate mass measurements. This technique allows for the determination of the elemental composition of a molecule based on its precise mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₁₁H₈O₄), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass.

The analysis, typically performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides mass accuracy in the low parts-per-million (ppm) range, which is crucial for confirming the molecular formula. nih.govquality-assistance.com In a typical HRMS experiment, the calculated exact mass for the neutral molecule and its corresponding ions (e.g., protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) is compared against the experimentally measured values. For instance, the analysis of a structurally related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, demonstrated the power of HRMS in confirming its identity by matching the calculated mass for the [M+H]⁺ ion (232.0246) with the experimentally found value (232.0248). mdpi.com A similar approach for this compound would provide definitive evidence of its elemental composition.

Table 1: Illustrative HRMS Data for this compound This table presents the calculated theoretical mass. Experimental values would be obtained from HRMS analysis and are expected to be within a few ppm of the theoretical value.

AnalyteMolecular FormulaAdductTheoretical Exact Mass (m/z)
This compoundC₁₁H₈O₄[M+H]⁺205.0495
This compoundC₁₁H₈O₄[M-H]⁻203.0350
This compoundC₁₁H₈O₄[M+Na]⁺227.0315

Collision Cross Section (CCS) Measurements for Ion Mobility-Mass Spectrometry (by analogy)

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to traditional mass spectrometry, differentiating ions based on their size, shape, and charge in the gas phase. nih.govmdpi.com The resulting parameter, the Collision Cross Section (CCS), is a rotationally averaged value that represents the surface area of the ion as it tumbles through a buffer gas in the instrument. nih.gov CCS values are highly characteristic of a molecule's three-dimensional structure and are largely independent of the specific instrument, making them a valuable descriptor for compound identification, especially for distinguishing between isomers. mdpi.comresearchgate.net

Table 2: Experimental CCS Values for Structurally Analogous Compounds This data is provided by analogy to estimate the potential CCS range for this compound.

CompoundAdduct TypeData SourceCCS Value (Ų)Reference
2-Furoylglycine[M-H]⁻MetCCS134.65

Electronic Spectroscopy (UV-Vis) for Investigating Electronic Transitions and Optical Properties

Analysis of Absorption and Emission Characteristics (by analogy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by its chromophores—the parts of the molecule that contain π-bonds and heteroatoms with non-bonding n-electrons.

For this compound, the chromophoric system is composed of the furan ring and the phenyl ring, linked by an ether oxygen. Both aromatic rings contain conjugated π systems capable of undergoing π → π* electronic transitions, which are typically responsible for strong absorption bands in the UV region. The carboxylic acid group on the furan ring and the ether linkage also possess non-bonding electrons (n-electrons), allowing for n → π* transitions, which are generally weaker in intensity. mdpi.com

Table 3: Expected Electronic Transitions for this compound This table is based on the general principles of UV-Vis spectroscopy and data from analogous structures.

Chromophore SystemElectronic TransitionExpected Wavelength Region
Furan and Phenyl Ringsπ → π200-300 nm
Carboxylic Carbonyl, Ether Oxygenn → π>280 nm (often weak/overlapped)

Chromatographic and Separation Techniques for Purification and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, quantification, and purity assessment of non-volatile or thermally sensitive compounds like this compound. Methods developed for the parent compound, 2-furoic acid, are readily adaptable. rsc.orgebi.ac.uk

A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. sielc.com For this compound, a C18 (octadecylsilyl) stationary phase is typically used. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often acidified with formic acid or phosphoric acid. nih.govresearchgate.net The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is most commonly achieved using a UV detector, set to a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. This technique is highly effective for determining the purity of a synthesized batch of this compound and for quantifying its concentration in various matrices. researchgate.netjales.org

Table 4: Typical HPLC Parameters for the Analysis of this compound (by analogy) Parameters are based on established methods for 2-furoic acid and related compounds.

ParameterTypical ConditionReference
Column Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.govresearchgate.net
Mobile Phase Acetonitrile / Water with 0.1% Phosphoric or Formic Acid sielc.comnih.gov
Elution Mode Isocratic or Gradient jales.org
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis or Photodiode Array (PDA) ebi.ac.ukresearchgate.net
Detection Wavelength ~250-280 nm (based on chromophore)

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis (by analogy)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz However, carboxylic acids like this compound are generally non-volatile and polar, making them unsuitable for direct GC analysis. Their polarity can lead to poor peak shape and adsorption onto the GC column. libretexts.org Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable derivative.

Common derivatization methods for carboxylic acids include esterification and silylation. gcms.czlibretexts.org

Esterification: The carboxylic acid is converted to an ester, for example, a methyl ester using methanol with an acid catalyst or a pentafluorobenzyl (PFB) ester using pentafluorobenzyl bromide (PFBBr). oup.comscispace.com These esters are significantly more volatile than the parent acid.

Silylation: The active hydrogen of the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). google.com

Once derivatized, the resulting volatile compound (e.g., methyl 4-phenoxy-2-furoate) can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net The separation is typically performed on a low- to mid-polarity capillary column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or equivalent). oup.com

Table 5: Illustrative GC Method for a Derivatized this compound This hypothetical method is based on standard practices for GC analysis of derivatized carboxylic acids.

ParameterTypical ConditionReference
Derivatization Agent BSTFA (for silylation) or BF₃-Methanol (for methylation) libretexts.org
Column DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) oup.com
Carrier Gas Helium oup.com
Injection Mode Split/Splitless
Oven Program Example: Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 min google.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) gcms.czgoogle.com

Solid Phase Extraction (SPE) for Enhanced Sample Preparation (by analogy)scharlab.com

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique designed to isolate and concentrate analytes from complex matrices while removing interfering substances. phenomenex.comnih.gov This process enhances the quality of the sample prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), leading to improved accuracy and sensitivity. phenomenex.com While specific, validated SPE methods for this compound are not extensively detailed in published literature, robust protocols can be developed by analogy to structurally similar compounds, such as phenolic acids, phenoxyalkanoic acids (a class of acidic herbicides), and other aromatic carboxylic acids. researchgate.net

The development of an SPE method for an ionizable compound like this compound hinges on the strategic selection of a sorbent and the careful control of pH to manipulate the analyte's retention and elution. thermofisher.comchromatographyonline.com The primary retention mechanisms applicable are reversed-phase and ion exchange.

Sorbent Selection and Retention Mechanism

The choice of sorbent dictates the conditions required for sample loading and elution. For this compound, two primary types of sorbents are suitable, based on its chemical structure which features a carboxylic acid group (ionizable) and significant nonpolar character (furan and phenyl rings).

Reversed-Phase (RP) SPE : This method relies on hydrophobic interactions between the nonpolar regions of the analyte and the nonpolar stationary phase (e.g., C8, C18). To achieve retention on an RP sorbent, the polarity of the analyte must be minimized. For a carboxylic acid like this compound, this is accomplished by adjusting the sample pH to be at least two units below the analyte's pKa. This protonates the carboxylic acid group, rendering the molecule neutral and increasing its hydrophobicity, thereby promoting strong retention on the sorbent. thermofisher.comchromatographyonline.com

Anion Exchange (AE) SPE : This technique leverages electrostatic interactions between a charged analyte and a charged sorbent. To retain this compound, a weak anion exchange (WAX) or strong anion exchange (SAX) sorbent is used. The sample pH is adjusted to be at least two units above the analyte's pKa, which deprotonates the carboxylic acid group, giving it a negative charge. This anionic form is then strongly retained by the positively charged anion exchange sorbent. chromatographyonline.com This approach offers high selectivity for acidic compounds.

The following table summarizes the sorbent selection strategy by analogy.

Sorbent TypeCommon PhasesRetention MechanismRequired Sample pH Adjustment for Retention
Reversed-Phase (RP) C18, C8, Polymeric (e.g., Polystyrene-divinylbenzene)Hydrophobic (van der Waals) InteractionspH < pKa (approx. < 2.0) to neutralize the analyte
Anion Exchange (AE) Weak Anion Exchange (WAX), Strong Anion Exchange (SAX), Mixed-Mode (e.g., Oasis MAX)Electrostatic InteractionpH > pKa (approx. > 5.0) to ionize the analyte

General SPE Protocol

A typical SPE procedure consists of four distinct steps: conditioning, sample loading, washing, and elution. phenomenex.com The table below outlines a generic protocol for extracting this compound using both reversed-phase and anion exchange principles, derived by analogy from established methods for similar acidic compounds. chromatographyonline.com

StepReversed-Phase (RP) ProtocolAnion Exchange (AE) Protocol (WAX)Purpose
1. Conditioning 1. Pass 1-2 bed volumes of Methanol through the cartridge.1. Pass 1-2 bed volumes of Methanol through the cartridge.To activate the sorbent's functional groups and remove impurities. phenomenex.com
2. Equilibration 2. Pass 1-2 bed volumes of water (pH adjusted to <2 with Formic Acid).2. Pass 1-2 bed volumes of water (pH adjusted to >5, e.g., with Ammonium Hydroxide).To create a sorbent environment similar to the prepared sample, ensuring reproducible retention.
3. Sample Loading Load pre-treated sample (pH adjusted to <2) at a slow, controlled flow rate.Load pre-treated sample (pH adjusted to >5) at a slow, controlled flow rate.To retain the analyte of interest on the sorbent.
4. Washing Pass 1-2 bed volumes of a weak solvent (e.g., 5-10% Methanol in water, pH <2).Pass 1-2 bed volumes of water or a weak organic solvent (e.g., Methanol).To remove weakly bound, undesired matrix components. thermofisher.com
5. Elution Elute with 1-2 bed volumes of a strong, nonpolar solvent (e.g., Methanol or Acetonitrile).Elute with 1-2 bed volumes of an acidic solvent (e.g., Methanol with 2-5% Formic Acid).To disrupt the retention mechanism and recover the purified analyte. thermofisher.comchromatographyonline.com

For subsequent analysis by GC, which requires volatile analytes, a derivatization step to esterify the carboxylic acid group may be necessary. This can be performed after elution or, in some advanced methods, directly on the SPE cartridge in a process known as solid-phase analytical derivatization (SPAD). researchgate.net

Computational and Theoretical Investigations of 4 Phenoxy 2 Furoic Acid

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods could provide significant insights into the geometry and electronic nature of 4-Phenoxy-2-furoic acid.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting molecular structures and electronic properties. For this compound, a DFT approach, likely utilizing a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard for geometry optimization. This process would yield the lowest energy arrangement of the atoms in three-dimensional space.

Following optimization, a variety of electronic properties could be calculated. These would include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transition characteristics.

Electron Density and Electrostatic Potential: Mapping these properties onto the molecular surface would reveal the distribution of charge and identify regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Properties: Theoretical predictions of IR, Raman, and NMR spectra could be made to aid in the experimental characterization of the compound.

A hypothetical data table for optimized geometric parameters that could be generated from such a study is presented below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

Parameter Bond/Angle Predicted Value
Bond Length C=O (carboxyl) 1.22 Å
Bond Length C-O (carboxyl) 1.35 Å
Bond Length O-H (carboxyl) 0.97 Å
Bond Length C-O (ether) 1.38 Å
Bond Angle O=C-O (carboxyl) 123°
Dihedral Angle C(furan)-C(carboxyl)-O-H ~180° (trans) or ~0° (cis)

Ab Initio Calculations for Accurate Molecular Property Predictions

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a pathway to very high accuracy, albeit at a greater computational cost than DFT. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed to refine the geometry and calculate molecular properties with a higher degree of confidence. These methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT calculations and for investigating systems where electron correlation effects are especially important.

Detailed Conformational Landscape Analysis and Energy Minima Identification

The flexibility of the ether linkage and the rotation of the carboxylic acid group in this compound suggest a complex conformational landscape.

Identification of Stable Conformers and Rotamers

A systematic conformational search would be necessary to identify all significant low-energy structures (conformers and rotamers). This typically involves scanning the potential energy surface by systematically rotating the key dihedral angles, such as the C-O-C-C angle of the phenoxy group and the O=C-C-O angle of the carboxyl group. Each identified minimum would represent a stable conformer.

Analysis of Intramolecular Interactions, such as Hydrogen Bonding

Table 2: Hypothetical Conformational Analysis of this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

Conformer Key Dihedral Angles Relative Energy (kcal/mol) Intramolecular H-Bond
A Dihedral 1: 0°, Dihedral 2: 180° 0.00 Yes (COOH to ether O)
B Dihedral 1: 90°, Dihedral 2: 180° 2.5 No
C Dihedral 1: 180°, Dihedral 2: 180° 1.8 No

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound over time, accounting for temperature and, potentially, a solvent environment. An MD simulation would require the development of a force field with parameters specifically tuned for this molecule, which could be derived from the aforementioned quantum chemical calculations. These simulations could reveal the dynamic equilibrium between different conformers, the flexibility of the molecule, and its interactions with surrounding molecules, offering a more complete picture of its behavior than static quantum chemical calculations alone.

Prediction of Molecular Interactions with Biological Targets and Receptors

The prediction of molecular interactions between a ligand like this compound and biological macromolecules is a cornerstone of computational drug discovery. These predictions are typically achieved through molecular docking simulations, a method that calculates the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net For this compound, several structural features are key to its potential interactions.

The furoic acid moiety itself can participate in significant electrostatic interactions. bu.edu The carboxylic acid group is a strong hydrogen bond donor and acceptor, allowing it to form key interactions with amino acid residues such as arginine, lysine, or histidine in a receptor's active site. The furan (B31954) ring, an aromatic heterocycle, can engage in π-π stacking or π-cation interactions with aromatic or charged residues of a protein target. mdpi.com Furthermore, the ether oxygen of the phenoxy group can act as a hydrogen bond acceptor.

Computational studies on similar furan-containing molecules have demonstrated their potential to inhibit various enzymes. For instance, furoic acid-linked phthalocyanines have been investigated as inhibitors of cholinesterases and tyrosinase, with docking studies elucidating their binding modes within the enzyme active sites. researchgate.net Similarly, derivatives of 5-nitro-2-furoic acid have been modeled to understand their interactions with targets like azoreductase, where π-stacking interactions with tyrosine residues were identified as crucial for binding. mdpi.com A hypothetical docking study of this compound into a target protein would likely reveal a combination of these interactions, as summarized in the table below.

Molecular Feature of this compound Potential Interaction Type Potential Interacting Amino Acid Residues
Carboxylic Acid (-COOH)Hydrogen Bonding, Ionic InteractionsArg, Lys, His, Ser, Thr
Furan Ringπ-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp, His
Phenoxy Group (Aromatic Ring)π-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp, His
Ether Oxygen (-O-)Hydrogen Bond AcceptorSer, Thr, Asn, Gln

Simulation of Reaction Pathways and Identification of Transition States

Computational chemistry provides powerful tools for mapping the potential reaction pathways of a molecule and identifying the high-energy transition states that govern reaction rates. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, as it can accurately calculate the potential energy surface of a reaction. acs.org

For this compound, theoretical simulations could explore various transformations, such as decarboxylation, electrophilic substitution on either aromatic ring, or cleavage of the ether bond. A typical simulation involves proposing a reaction coordinate—a geometric parameter that changes during the reaction—and calculating the energy at each point along this path. The highest point on this path corresponds to the transition state (TS).

For example, the thermal decomposition (pyrolysis) of phenoxy-containing compounds has been studied using DFT to elucidate the kinetics and mechanisms of gas-phase elimination reactions. acs.org Similarly, DFT calculations have been used to determine the transition state barriers for reactions involving radical intermediates. acs.org Simulating a reaction pathway for this compound would involve:

Geometry Optimization: Calculating the lowest energy structure for the reactant(s) and product(s).

Transition State Search: Locating the saddle point on the potential energy surface between reactants and products.

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These simulations provide critical insights into reaction mechanisms and can predict the feasibility of a proposed synthetic route or decomposition pathway under specific conditions. escholarship.org

Structure-Reactivity and Structure-Property Relationship Predictions

Theoretical Prediction of Nuclear Magnetic Resonance Chemical Shifts and Other Spectroscopic Parameters

Theoretical methods are routinely used to predict spectroscopic parameters, providing a powerful complement to experimental characterization. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a robust approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived. researchgate.networldscientific.com

The accuracy of these predictions depends on the chosen level of theory (e.g., B3LYP functional) and the basis set (e.g., 6-311++G**). worldscientific.com Furthermore, for flexible molecules, it is often necessary to calculate shifts for multiple low-energy conformations and then average them, as this better represents the state of the molecule in solution. nih.gov

A theoretical calculation for this compound would yield predicted ¹H and ¹³C chemical shifts. The phenoxy substituent at the 4-position of the furan ring would be expected to influence the chemical shifts of the furan protons and carbons compared to the parent 2-furoic acid. rsc.org The table below presents hypothetical predicted ¹³C NMR chemical shifts for this compound, benchmarked against experimental data for 2-furoic acid.

Carbon Atom Experimental ¹³C Shift (ppm) for 2-Furoic Acid spectrabase.com Hypothetical Predicted ¹³C Shift (ppm) for this compound Predicted Change due to Phenoxy Group
C2 (Carboxyl)159.8~160Minimal change
C2 (Furan)145.4~146Slight downfield shift
C3 (Furan)112.5~110Upfield shift
C4 (Furan)118.2~150Significant downfield shift
C5 (Furan)147.4~125Significant upfield shift

Note: The hypothetical values are illustrative, representing the expected trends from a DFT/GIAO calculation. The large predicted shifts for C4 and C5 are due to the direct attachment of the electron-donating phenoxy group.

Analysis of Atomic Charges, Bond Orders, and Intermolecular Charge Transfer

To understand the electronic structure and reactivity of this compound, computational methods can be used to analyze the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is a common technique performed after a DFT calculation to provide insights into atomic charges, bond orders, and charge transfer interactions. worldscientific.com

The analysis of this compound would reveal a complex electronic landscape:

Atomic Charges: The oxygen atoms of the carboxylic acid and the ether linkage would possess significant negative partial charges due to their high electronegativity. The carbonyl carbon and the acidic proton would be highly positive. The carbon atom C4, bonded to the phenoxy group, would also have its charge significantly influenced by the ether oxygen.

Bond Orders: NBO analysis can calculate the order of the bonds, confirming the aromatic character (intermediate between single and double bonds) of the furan and phenyl rings.

Intermolecular Charge Transfer: The analysis can quantify stabilizing interactions, such as the delocalization of electron density from the lone pairs of the ether oxygen into the antibonding orbitals of the furan ring (n → π* interaction). This charge transfer is fundamental to understanding the electronic communication between the phenoxy and furoic acid moieties.

These electronic parameters are crucial for predicting reactivity. For instance, sites with large negative charges are susceptible to electrophilic attack, while positively charged sites are targets for nucleophiles.

Examination of Topological Properties of the Furan Ring, utilizing Methods such as Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing chemical structures based on the topology of the electron density, ρ(r). By examining the gradient of the electron density, AIM partitions a molecule into atomic basins and characterizes the chemical bonds and non-covalent interactions based on the properties at specific points called bond critical points (BCPs).

An AIM analysis of the furan ring in this compound would allow for a detailed examination of its aromaticity and the nature of its chemical bonds. Key parameters at the BCP for each bond (e.g., C-C, C-O) within the ring would be calculated:

Electron Density (ρ(r) bcp): Higher values indicate a greater accumulation of charge, typical of covalent bonds. The value can be correlated with bond order.

Laplacian of the Electron Density (∇²ρ(r) bcp): The sign of the Laplacian indicates the nature of the interaction. Negative values are characteristic of shared-shell (covalent) interactions, while positive values indicate closed-shell interactions (like ionic bonds or van der Waals forces).

Ellipticity (ε): This measures the deviation of the electron density from cylindrical symmetry around the bond axis and is an indicator of the π-character of a bond. Higher ellipticity in the furan ring bonds would provide a quantitative measure of its aromatic character.

This method could precisely characterize the electronic perturbation on the furan ring caused by the phenoxy substituent at the C4 position.

Prediction of Key Molecular Descriptors for Understanding Theoretical Behavior (e.g., TPSA, LogP)

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the behavior and properties of compounds. Two of the most important descriptors for predicting pharmacokinetic properties (like absorption and membrane permeability) are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

Topological Polar Surface Area (TPSA) is defined as the surface sum over all polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov It is a good predictor of passive molecular transport through membranes. nih.gov

LogP is a measure of a molecule's lipophilicity (oil/water solubility). It is the logarithm of the ratio of the concentrations of a solute in a two-phase system consisting of a nonpolar solvent (like n-octanol) and water.

These descriptors can be accurately predicted using computational algorithms. For this compound, the addition of the phenoxy group to the 2-furoic acid core would be expected to significantly increase lipophilicity (higher LogP) while the TPSA would remain identical to that of 2-furoic acid, as the added phenoxy group contains no additional polar atoms (N or O).

Compound Predicted LogP Predicted TPSA (Ų) Reference
2-Furoic Acid0.550.4 nih.gov
5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid2.286.0 nih.gov
This compound (Predicted) ~2.5 - 3.0 50.4 N/A

Note: The LogP for the related but more polar methoxycarbonyl derivative is 2.2. nih.gov The direct addition of a phenoxy group to 2-furoic acid would likely result in a higher LogP. The TPSA is predicted to be identical to the parent 2-furoic acid because the ether oxygen in a phenyl ether is not considered polar in the standard TPSA calculation methodology.

Biological and Pharmacological Research Perspectives on 4 Phenoxy 2 Furoic Acid Mechanistic Focus

Investigation of Molecular Mechanisms of Action

While direct experimental studies on the molecular mechanisms of 4-phenoxy-2-furoic acid are limited, its structural features—a furoic acid core and a phenoxy group—allow for informed hypotheses based on the activities of related compounds. The furan (B31954) ring can participate in various interactions with biological molecules, and the phenoxy group can influence properties like lipophilicity and binding capabilities.

Based on research into structurally analogous molecules, this compound is hypothesized to interact with enzymes crucial to metabolic processes. Furoic acid derivatives and compounds with phenoxy moieties have shown affinity for several key enzymes.

Acetyl-CoA Carboxylase (ACC): Compounds featuring a 4-phenoxy-phenyl structure have been identified as inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is a critical enzyme in the synthesis of fatty acids, catalyzing the formation of malonyl-CoA. nih.gov The inhibition of ACC disrupts energy metabolism and can lead to cellular damage. nih.gov For instance, the 4-phenoxy-phenyl isoxazole (B147169) derivative, compound 6a , showed moderate inhibitory potency against the ACC1 isoform. nih.gov

ATP Citrate (B86180) Lyase: The parent compound, 2-furoic acid, has been shown to lower the activity of ATP citrate lyase in both the liver and small intestine. medchemexpress.comglpbio.com This enzyme is upstream of ACC and is responsible for generating the cytosolic acetyl-CoA required for fatty acid and cholesterol synthesis.

Other Potential Targets: The furoic acid structure is a known intermediate in various biological pathways and can be acted upon by several enzymes. In Pseudomonas putida, 2-furoic acid metabolism is initiated by conversion to 2-furoyl-CoA, a reaction requiring ATP and Coenzyme A (CoA), indicating interaction with a CoA ligase or synthetase. nih.gov While this is a microbial pathway, it highlights the potential for the furoic acid moiety to be recognized by enzymes that process carboxylic acids.

The following table summarizes enzymes targeted by compounds structurally related to this compound.

Compound ClassSpecific Compound ExampleTarget EnzymeObserved EffectCitation
4-Phenoxy-phenyl Isoxazoles Compound 6aAcetyl-CoA Carboxylase 1 (ACC1)57% inhibition at 5 µM nih.gov
Furoic Acids 2-Furoic AcidATP Citrate LyaseReduced enzyme activity medchemexpress.comglpbio.com
Furoic Acids 2-Furoic AcidAcyl CoA Cholesterol Acyl TransferaseReduced enzyme activity medchemexpress.comglpbio.com
Furoic Acids 2-Furoic Acidsn-Glycerol 3-phosphate Acyl TransferaseReduced enzyme activity medchemexpress.comglpbio.com

The interaction of this compound and its analogs with molecular targets like ACC directly implies a capacity to modulate critical biochemical pathways, particularly those involved in energy homeostasis and biosynthesis.

Fatty Acid Synthesis and Oxidation: By potentially inhibiting ACC, this compound could decrease the intracellular levels of malonyl-CoA. nih.gov Malonyl-CoA is not only the primary building block for fatty acid synthesis but also a potent inhibitor of carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in fatty acid oxidation. nih.gov Therefore, inhibition of ACC would be expected to both halt fatty acid synthesis and promote fatty acid oxidation, significantly altering the cell's lipid metabolism.

Metabolism of Furoic Acid: In microbial systems, 2-furoic acid is metabolized into 2-oxoglutarate, a key intermediate in the citric acid cycle. nih.gov This conversion involves the formation of 2-furoyl-CoA, which is then further processed. nih.gov This suggests that if taken up by certain cells, the compound could potentially enter and influence central carbon metabolism.

Interaction with Specific Molecular Targets, including Enzymes and Receptors

In Vitro Studies on Cellular Processes and Pathways (Non-Clinical)

In vitro studies on analogous compounds provide a framework for understanding the potential cellular effects of this compound, predicting its involvement in processes such as programmed cell death and metabolic disruption.

Research on compounds with similar structural motifs strongly suggests that this compound may possess the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.

Apoptosis: Preliminary mechanistic studies on 4-phenoxy-phenyl isoxazoles, which share the phenoxy group, indicated that these compounds induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov Similarly, ferulic acid, a phenolic acid, was found to induce apoptosis in osteosarcoma cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptotic pathway. nih.gov

Cell Cycle Arrest: The same 4-phenoxy-phenyl isoxazole derivatives were shown to arrest the cell cycle at the G0/G1 phase. nih.gov Ferulic acid also induced a G0/G1 phase arrest by down-regulating the expression of cell cycle-related proteins such as CDK2, CDK4, and CDK6. nih.gov Furthermore, a copper complex containing 4-fluorophenoxyacetic acid was also reported to lead to cell cycle arrest in the G0/G1 phase. researchgate.net Cell cycle arrest is a common cellular response to chemical insults or metabolic stress, often serving as a precursor to apoptosis. virginia.edu

The table below details the observed effects of related compounds on apoptosis and the cell cycle.

Compound/ClassCell LineEffectCitation
4-Phenoxy-phenyl Isoxazoles MDA-MB-231 (Breast Cancer)Induction of Apoptosis, G0/G1 Phase Arrest nih.gov
Ferulic Acid 143B, MG63 (Osteosarcoma)Induction of Apoptosis, G0/G1 Phase Arrest nih.gov
Cu(II) complex of 4-fluorophenoxyacetic acid hydrazide B16F10 (Melanoma), Sarcoma 180Induction of Apoptosis, G0/G1 Phase Arrest researchgate.net

By analogy to well-studied furoic acid derivatives, this compound is anticipated to be an effective disruptor of lipid metabolism. This activity is central to the observed effects of related compounds.

Inhibition of Fatty Acid Synthesis: The compound 5-(tetradecyloxy)-2-furoic acid (TOFA), a structural analog, is a known inhibitor of ACC. Its mechanism involves conversion to its CoA ester, which then exerts the inhibitory effect, leading to a reduction in malonyl-CoA levels and a suppression of fatty acid synthesis. This inhibition of lipid synthesis has been shown to induce apoptosis in cancer cells. The parent compound, 2-furoic acid, also demonstrates potent hypolipidemic effects, significantly reducing serum cholesterol and triglyceride levels by targeting multiple enzymes in the lipid synthesis pathway, including ATP citrate lyase and acyl CoA cholesterol acyl transferase. medchemexpress.comglpbio.com

Modulation of PPARs: Phenoxyisobutyric acid derivatives, known as fibrates, are well-documented modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. nih.gov These nuclear receptors are master regulators of lipid and glucose metabolism. nih.gov Given the structural similarities, it is plausible that this compound could also interact with and modulate the activity of PPARs, thereby influencing the expression of genes involved in lipid homeostasis.

The phenoxy and furoic acid moieties suggest that this compound could be involved in modulating cellular redox status, although the direction of this effect—whether pro-oxidant or anti-oxidant—is uncertain and may be context-dependent.

Induction of Oxidative Stress: Many phenolic compounds are known to induce apoptosis through the generation of reactive oxygen species (ROS). researchgate.net For example, the anti-tumor activity of certain gallic acid derivatives is attributed to ROS generation, which triggers apoptotic cell death. researchgate.net A study on the related herbicide 2,4-Dichlorophenoxyacetic acid found that it induced significant oxidative stress in rat livers, evidenced by an increase in malondialdehyde (MDA) levels (a marker of lipid peroxidation) and a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

Antioxidant Potential: Conversely, some furan derivatives have demonstrated antioxidant properties. dovepress.com Furanones, for example, can act as potent scavengers of superoxide anions and inhibitors of lipid peroxidation. dovepress.com Furoic acids have been shown to protect cells from oxidative stress induced by hydrogen peroxide by scavenging radicals. dovepress.com This dual potential highlights the need for direct experimental investigation to determine how this compound affects the redox balance within cells.

Disruption of Lipid Metabolism via Analogy to Related Compounds

Structure-Activity Relationship (SAR) Studies for Biological Effects (in vitro/non-clinical)

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For this compound, SAR insights can be inferred from studies on other substituted furoic acids and phenoxy-containing compounds.

Modifications to either the furan ring or the phenoxy group are predicted to have a significant impact on the biological activity of the parent compound. Research on analogous structures demonstrates that the nature, position, and size of substituents can drastically alter efficacy and target specificity.

For instance, in a series of 5-phenyl-2-furan derivatives designed as phosphodiesterase type 4 (PDE4) inhibitors, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring enhanced interaction with the enzyme's metal-binding pocket, thereby increasing inhibitory activity. nih.gov Similarly, studies on other heterocyclic compounds show that hydrophobic groups, such as prenyl or alkyl chains, can enhance antimicrobial activity. mdpi.com In one series of 4-amino-1,2,4-triazole (B31798) derivatives, the presence of halogen and nitro groups on an aromatic substituent significantly improved antibacterial action.

Conversely, the addition of certain groups can be detrimental. The substitution of a phenyl moiety with a smaller propyl or methyl group was found to decrease antibacterial effects against S. aureus and B. subtilis. mdpi.com In a series of 2-phenoxybenzamides, replacing a 4-fluorophenoxy group with an unsubstituted phenoxy group led to a distinct decrease in antiplasmodial activity. mdpi.com

These findings suggest that modifications to the phenoxy ring of this compound, such as adding electron-withdrawing groups (e.g., halogens) or hydrogen-bond donors/acceptors (e.g., hydroxyl, methoxy), could modulate its biological profile.

Table 1: Illustrative SAR Data from Furoic Acid Analogs and Related Compounds

Parent Scaffold Substituent Modification Observed Biological Effect Reference
5-Phenyl-2-furan carboxylic acidAddition of para-methoxy to phenyl ringEnhanced PDE4B inhibition (IC₅₀ = 1.4 µM) nih.gov
2-Phenoxybenzamide4-Fluorophenoxy vs. unsubstituted phenoxy4-Fluoro derivative had higher antiplasmodial activity (IC₅₀ = 0.41 µM vs. 1.15 µM) mdpi.com
5-(4-methylcarboxamidophenyl)-2-furoic acidCoupling with amino acids/peptidesSome peptide derivatives showed potent activity against S. aureus and C. albicans researchgate.net
Flavonoids (general)Addition of hydrophobic prenyl groupsGenerally enhances antibacterial activity mdpi.com

This table is for illustrative purposes to show how substituents affect activity in related scaffolds and does not represent direct data for this compound.

The core structural elements of this compound—the furan ring and the phenoxy group—are both critical to its potential biological activity. nih.gov

The furan ring is a five-membered aromatic heterocycle present in numerous pharmaceuticals. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with biological targets like enzymes and receptors. nih.govebi.ac.uk The furan scaffold is a key component in drugs such as the diuretic furosemide (B1674285) and the ulcer medication ranitidine. nih.gov The carboxylic acid at the 2-position provides a key acidic center, capable of forming strong ionic interactions or hydrogen bonds, which is often essential for binding to active sites. ebi.ac.uk

The phenoxy group provides a larger, hydrophobic domain that can engage in van der Waals or hydrophobic interactions within a target's binding pocket. In a series of 4-phenoxy-quinoline derivatives investigated for anticancer activity, this moiety was a core part of the scaffold that blocked the relocalization of Aurora kinase B. nih.gov The flexibility of the ether linkage allows the phenyl ring to adopt various conformations, potentially enabling a better fit with diverse biological targets. The aromatic nature of the phenoxy ring also makes it a prime site for synthetic modification to fine-tune the compound's electronic and steric properties.

Impact of Substituent Modifications on Observed Biological Activity

Potential in Antimicrobial Research

Furan derivatives have long been investigated for their antimicrobial properties. nih.gov The combination of a furan ring with a phenoxy substituent suggests that this compound could be a candidate for such research.

While direct mechanistic studies on this compound are not available, research on related compounds points to several potential antibacterial mechanisms.

One common mechanism for phenolic and furan-based antimicrobials is the disruption of the bacterial cell membrane . Phenolic acids have been shown to increase cell membrane damage, leading to the leakage of intracellular components like potassium ions (K⁺). mdpi.com Some antimicrobial peptides and other agents act by forming pores or channels in the membrane, disrupting its integrity and leading to cell death.

Another potential mechanism is metabolic interference . This can involve the inhibition of key enzymes essential for bacterial survival. For example, some nitrovinylfuran derivatives are known to inhibit bacterial bioenergetics and deplete protein thiols. Research on the adaptation of Saccharomyces cerevisiae to inhibitors showed increased levels of 2-furoic acid, suggesting involvement in metabolic pathways that could be targeted. ebi.ac.uk

The antifungal potential of furan derivatives has also been documented. nih.gov For instance, derivatives of 5-(4-methylcarboxamidophenyl)-2-furoic acid, when coupled with certain peptides, showed potent activity against the pathogenic fungus Candida albicans. researchgate.net Natural dibenzofurans have also demonstrated antifungal effects against C. albicans, with MIC values ranging from 16 to 512 µg/mL. nih.gov

The mechanisms of antifungal action for heterocyclic compounds often parallel their antibacterial effects, including disruption of the fungal cell membrane and inhibition of crucial enzymes. Given the structural similarities, it is plausible that this compound could exert antifungal effects through similar pathways.

Mechanistic Studies Against Bacterial Strains, including Membrane Disruption and Metabolic Interference

Potential in Anticancer Research

Both furan and phenoxy moieties are present in various scaffolds investigated for anticancer activity. nih.govnih.gov For example, 4-phenoxy-quinoline derivatives have been identified as potent, broad-spectrum antimitotic agents that function by preventing the proper localization of Aurora kinase B during cell division. nih.gov

Research on 5-(tetradecyloxy)-2-furoic acid (TOFA), a structural analog of this compound where the phenoxy group is replaced by a long alkyl chain, offers significant insight. TOFA is an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. By inhibiting this pathway, TOFA was shown to suppress the growth of cholangiocarcinoma cells. nih.gov The mechanistic action involved inducing cell cycle arrest and promoting apoptosis (programmed cell death), evidenced by the cleavage of caspases-3, -8, and -9. nih.gov

Given that the furan-2-carboxylic acid core is shared, it is conceivable that this compound could be explored for similar anticancer properties, potentially acting through the disruption of cancer cell metabolism or the induction of apoptotic pathways. Further investigation into its specific molecular targets would be necessary to validate this potential.

Mechanistic Insights into Antitumor Activity in Pre-clinical Models (by analogy)

While direct studies on the antitumor mechanisms of this compound are not extensively documented, research on analogous furoic acid and furan derivatives provides significant insights into its potential anticancer activities. The primary mechanisms identified in related compounds involve the induction of cell cycle arrest and apoptosis.

Derivatives of furoic acid have demonstrated the ability to halt the proliferation of cancer cells by interfering with the cell cycle. Studies on certain furan-containing compounds show they can cause cell cycle arrest at the G0/G1 and G2/M phases. This interruption prevents cancer cells from dividing and multiplying. Furthermore, treatment with these analogous compounds has been linked to an increase in the sub-G1 cell population, which is a key indicator of apoptosis, or programmed cell death. The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and it is believed to be activated through the targeting of specific signaling pathways.

Another area of investigation involves the synthesis of derivatives from 2-furoic acids, such as norcantharimides, which are noted for their potential anticancer properties against a variety of cell lines, including those for bladder, liver, and breast cancer. researchgate.net The anticancer effects of these structures are attributed to their interactions with amino acid residues of key proteins. researchgate.net

Table 1: Antitumor Mechanisms of Furan/Furoic Acid Analogs

Mechanism Description Example Compound Class Supporting Evidence
Cell Cycle Arrest Halts cancer cell proliferation at specific phases (e.g., G0/G1, G2/M). Furothiazole Derivatives Reduced proliferation of cancer cells.
Apoptosis Induction Triggers programmed cell death in cancer cells. Furothiazole Derivatives Increase in sub-G1 cell population, activation of apoptotic pathways.

| Molecular Interaction | Binds to and inhibits key proteins involved in cancer cell survival. researchgate.net | Norcantharimide Derivatives | Interactions with amino acid residues. researchgate.net |

Targeting Specific Metabolic Pathways (e.g., Iron Acquisition in Mycobacterial Species, Fatty Acid Synthesis)

The structural components of this compound suggest potential interactions with specific metabolic pathways that are crucial for the survival of pathogens and cancer cells.

Fatty Acid Synthesis Inhibition

A significant body of research points to the role of certain furoic acid derivatives as inhibitors of fatty acid synthesis. A key enzyme in this pathway is Acetyl-CoA Carboxylase (ACC), which catalyzes the rate-limiting step in the biosynthesis of long-chain fatty acids. researchgate.netingentaconnect.com The compound 5-(tetradecyloxy)-2-furoic acid (TOFA), a well-studied furoic acid derivative, is a known inhibitor of ACC. researchgate.netnih.gov By inhibiting ACC, TOFA effectively blocks the production of malonyl-CoA, a critical building block for fatty acid elongation. researchgate.net This inhibition of fatty acid synthesis has been shown to suppress the growth of cancer cells. researchgate.net Given that ACC is a validated target for various diseases, including cancer and metabolic syndrome, the furoic acid scaffold present in this compound makes it a candidate for similar inhibitory activity. ingentaconnect.comtandfonline.com

Antimycobacterial Potential

While direct evidence linking this compound to mycobacterial iron acquisition is limited, the broader class of furoic acid derivatives has been explored for antimycobacterial activity. For instance, novel benzothiazole (B30560) derivatives synthesized from 5-substituted-2-furoic acid have been evaluated for their in-vitro activity against Mycobacterium tuberculosis. researchgate.net The mechanism of action for many antimycobacterial agents involves targeting essential metabolic pathways. nih.gov Nitrofurans, for example, are activated by microbial nitroreductases to produce reactive species that cause oxidative stress and cell death. mdpi.com Other antifolate drugs target the folate biosynthesis pathway, which is essential for microbial survival. nih.gov These examples highlight that the furan ring is a common feature in compounds designed to disrupt critical metabolic processes in mycobacteria.

Potential in Anti-inflammatory Research

Furan and phenoxy derivatives are recognized for their anti-inflammatory potential, which is often linked to their ability to modulate inflammatory mediators and counteract oxidative stress.

Mechanisms of Suppression of Inflammatory Mediators (e.g., O₂, NO, PGE₂)

Research into furan derivatives indicates they can exert anti-inflammatory effects by suppressing the production of key inflammatory molecules. nih.gov These mediators include superoxide anions (O₂⁻), nitric oxide (NO), and prostaglandin (B15479496) E₂ (PGE₂). nih.gov

The production of NO is often elevated during inflammation due to the activity of inducible nitric oxide synthase (iNOS). Similarly, PGE₂ production is driven by cyclooxygenase-2 (COX-2). Furan derivatives have been shown to inhibit the expression of both iNOS and COX-2. nih.govnih.gov For example, a furan-2,5-dione derivative was found to decrease lipopolysaccharide (LPS)-induced NO production by inhibiting iNOS expression at both the protein and mRNA levels. nih.gov The same compound also inhibited the production of PGE₂ by selectively inhibiting COX-2 enzyme activity and expression. nih.gov This dual suppression of iNOS and COX-2 is a significant mechanism for reducing the inflammatory response. nih.gov The inhibition of PGE₂ synthesis by furan-containing compounds is a recurring finding in anti-inflammatory research. nih.gov

Furthermore, the suppression of these inflammatory mediators is often achieved by modulating upstream signaling pathways, such as inhibiting the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of many pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α and interleukins. nih.gov

Antioxidant Activity and its Role in Anti-inflammatory Responses

The anti-inflammatory properties of compounds like this compound are closely intertwined with their antioxidant capacity. The presence of a phenol (B47542) moiety is strongly associated with antioxidant effects, which involve scavenging free radicals and reactive oxygen species (ROS). nih.gov These reactive species can promote inflammation and tissue damage.

Furan derivatives have demonstrated effective antioxidant activities, including the ability to scavenge hydroxyl and DPPH free radicals and reduce lipid peroxides. nih.gov This antioxidant action contributes to their anti-inflammatory effects by mitigating oxidative stress, which is a key component of the inflammatory process. nih.govmdpi.com For instance, phenolic acid-rich extracts have shown high antioxidant potential and an ability to reduce the production of pro-inflammatory cytokines. nih.gov The mechanism involves reducing the accumulation of ROS, which in turn can dampen the inflammatory cascade initiated by stimuli like LPS. mdpi.com Therefore, the antioxidant activity of the phenoxy group, combined with the furan core, likely plays a significant role in the potential anti-inflammatory response of this compound by neutralizing damaging oxidants and interfering with pro-inflammatory signaling pathways. nih.gov

Table 2: Anti-inflammatory and Antioxidant Mechanisms of Furan/Phenoxy Analogs

Mechanism Description Key Molecular Targets Reference
Suppression of Inflammatory Mediators Inhibition of the production of pro-inflammatory molecules like NO and PGE₂. nih.gov iNOS, COX-2 nih.govnih.gov
Modulation of Signaling Pathways Inhibition of key inflammatory transcription factors. nih.gov NF-κB nih.gov

| Antioxidant Activity | Scavenging of free radicals and reduction of oxidative stress. nih.gov | ROS, DPPH radicals, Lipid peroxides | nih.govmdpi.com |

Advanced Applications in Materials Science, Catalysis, and Environmental Chemistry

Integration into Advanced Materials and Specialty Chemical Production

The reactivity of the furan (B31954) ring and the carboxylic acid group, combined with the properties imparted by the phenoxy substituent, allows for the integration of 4-Phenoxy-2-furoic acid into a variety of high-performance materials and as a precursor for valuable specialty chemicals. cymitquimica.com Furan derivatives, in general, are recognized as crucial building blocks for fine chemicals, medicines, and polymers due to their strong reactivity. tubitak.gov.trnih.gov

Furan-based compounds are utilized in the production of resins, adhesives, and other advanced materials. numberanalytics.com Specifically, 2-furoic acid is known to be used in the manufacturing of plasticizers and thermosetting resins. zxchem.comchemicalbook.in The incorporation of furan derivatives into polymer backbones can introduce specific functionalities and enhance material properties. While direct examples of polymers synthesized specifically from this compound are not extensively detailed in current literature, the applications of structurally similar compounds provide significant insights.

For instance, derivatives of furoic acid are used in the production of various chemicals and materials, including polymers and resins. The phenoxy group, in particular, can be expected to enhance thermal stability and modify the dielectric properties of the resulting polymers, similar to how other substituents on the furoic acid backbone influence material characteristics. The general class of furan-containing polymers, known as polyfurans, are investigated for potential applications in electronics and energy storage. numberanalytics.com

Table 1: Potential Impact of this compound Incorporation in Polymers

PropertyPotential Enhancement from Furan MoietyPotential Enhancement from Phenoxy Group
Thermal Stability The rigid aromatic furan ring contributes to a stable polymer backbone.The bulky and stable phenoxy group can increase the degradation temperature.
Chemical Resistance Furan rings can impart resistance to certain chemical environments.The ether linkage is generally stable, contributing to overall chemical inertness.
Mechanical Strength The aromatic nature can lead to rigid polymer chains, enhancing strength.May improve stiffness and dimensional stability.
Solubility The polarity of the ester linkages can be tailored.The hydrophobic nature of the phenyl ring can alter solubility in organic solvents.

This compound serves as a versatile precursor in organic synthesis for a range of specialty chemicals. cymitquimica.comsci-hub.se Its derivatives are explored for creating advanced materials with unique properties. solubilityofthings.com The synthesis of esters and amides from 2-furoic acid is a common industrial practice, and the presence of the phenoxy group at the 4-position creates a distinct chemical intermediate for more complex molecules. zxchem.comgoogle.com

A notable example in this area is the synthesis of 2-phenoxyethyl-2-furoate through the esterification of 2-furoic acid with 2-phenoxyethanol. conicet.gov.ar This reaction highlights how furoic acid derivatives can be combined with phenoxy-containing compounds to create valuable products. This compound itself can be seen as a key intermediate for pharmaceuticals, agrochemicals, and dyes, where the specific arrangement of the furan ring and phenoxy group is a critical component of the target molecule's function. sci-hub.se

Incorporation into Polymers and Resins to Impart Specific Properties

Catalytic Applications and Novel Process Development

The electronic properties of the furan ring, influenced by the phenoxy substituent, make this compound and its derivatives interesting candidates for roles in catalysis, either as ligands for metal centers or as organocatalysts themselves.

Derivatives of furoic acid are known to participate in and catalyze various chemical reactions. Research has demonstrated the catalytic hydrolysis of phenyl esters of α-furoic acid, indicating that the furoate structure is an active participant in the transformation. researchgate.net In such reactions, the furoic acid moiety can be part of the substrate or a catalyst, facilitating bond-making and bond-breaking processes. The phenoxy group can sterically and electronically influence the reactivity of the furan ring and the carboxylic acid, fine-tuning its role in organic transformations. For example, substituents on related aromatic acids are known to act as directing groups in transition metal-catalyzed cross-coupling reactions.

The development of new, efficient catalytic systems is a cornerstone of green chemistry. Furan derivatives are central to this endeavor. tubitak.gov.tr Heteropolyacids supported on metal oxides like titania have been developed as efficient catalysts for the esterification of 2-furoic acid. conicet.gov.ar These systems demonstrate the creation of novel methodologies for producing furoate esters. conicet.gov.ar

Furthermore, homogeneous catalytic systems are being explored for the oxidation of furan-based aldehydes to their corresponding carboxylic acids, such as furoic acid. nih.gov The design of such catalysts often involves ligands that can stabilize metal centers and promote the desired reaction pathway. The structure of this compound makes it a potential candidate for use as a ligand in such systems, where the oxygen atoms of the furan ring and the carboxylate group, along with the phenoxy group, could coordinate with a metal catalyst.

Table 2: Catalytic Processes Involving Furoic Acid Derivatives

Reaction TypeCatalyst SystemRole of Furoic Acid DerivativeReference
Esterification Tungstophosphoric acid on Titania (TiO2/TPA)Reactant (2-furoic acid) conicet.gov.ar
Hydrolysis Benzimidazole, Phenol (B47542), etc.Substrate (p-nitrophenyl-α-furoate) researchgate.net
Oxidation Homogeneous Ruthenium ComplexProduct (Furoic acid from Furfural) nih.gov

Role in Various Organic Transformations

Agrochemical Research and Development

Furan derivatives are widely used in the agrochemical sector as insecticides and herbicides. numberanalytics.comnumberanalytics.com The furan ring is considered an important pharmacophore in the discovery of new agricultural chemicals. sci-hub.se While specific agrochemical applications for this compound are not yet established, its structure is highly relevant to this field of research.

The "phenoxy" chemical class is well-known in agrochemistry. Phenoxyacetic acids, such as 4-chloro-2-methylphenoxyacetic acid (MCPA), are widely used as systemic herbicides to control broadleaf weeds. frontiersin.orgnih.gov Given that both the furan nucleus and the phenoxy moiety are present in established agrochemicals, this compound represents a logical target for synthesis and screening in the development of new active ingredients. Researchers in this area often synthesize and test derivatives of known active structures to discover compounds with improved efficacy, selectivity, or environmental profiles. Therefore, this compound and its derivatives are potential candidates for investigation as novel herbicides or fungicides. solubilityofthings.comsmolecule.com

Synthesis of Agrochemical Intermediates and Derivatives

While this compound is not typically a final agrochemical product itself, its structural motifs—the phenoxy group and the furoic acid core—are present in various active compounds. Its derivatives serve as crucial intermediates in the synthesis of more complex agrochemicals, particularly herbicides. For instance, related compounds like 5-(2,4-dichloro-phenoxymethyl)-furan-2-carboxylic acid are known intermediates in the production of herbicides designed to control weeds in various crops. lookchem.com The synthesis process often involves modifying the furan ring or the phenoxy group to enhance biological activity and selectivity. google.com The furan carboxylic acid moiety, in particular, is a versatile scaffold. The preparation of such derivatives can involve the reaction of a halo-substituted 2-furoic acid ester with a corresponding phenol in the presence of a base. google.com This modular synthesis allows for the creation of a library of derivatives to be screened for agrochemical potential.

The phenoxyacetic acid structure and its variants are foundational to a major class of herbicides. googleapis.com The synthesis of these compounds often starts from phenols and chloroacetic acids. Similarly, phenoxy-furan structures can be built up to create compounds with desired herbicidal properties. lookchem.com Research into related structures, such as phenoxypyridines, which are bioisosteres of diaryl ethers, indicates that the ether linkage is a critical component for bioactivity in many pesticides. nih.gov

Research into the Structure-Activity Relationships of Phenoxy Acid Herbicides (general class, not specific to this compound as an herbicide)

The herbicidal activity of phenoxy acids, a broad class of plant growth regulators, is intricately linked to their molecular structure. mdpi.com The relationship between the chemical structure and biological activity (Structure-Activity Relationship, SAR) has been a subject of extensive research to optimize efficacy and selectivity. mdpi.comresearchgate.net

Key structural features that influence the herbicidal action of phenoxy acids include:

The Acidic Side Chain: The presence of a carboxylic acid group (-COOH) or a group that can be metabolically converted to it is essential for auxin-like activity. scielo.br

The Aromatic Ring: The nature, number, and position of substituents on the phenyl ring dramatically alter the compound's effectiveness. mdpi.comresearchgate.net For example, chlorine or methyl groups at positions 2 and 4 of the phenoxy ring (as in 2,4-D and MCPA) are common for broadleaf weed control. mdpi.com

The Ether Linkage: The oxygen bridge connecting the phenyl ring to the acidic side chain is crucial for maintaining the correct three-dimensional conformation required to interact with the target receptors in the plant.

Structural FeatureInfluence on Herbicidal ActivityResearch Findings
Carboxylic Acid Side Chain Essential for auxin-like herbicidal action.The addition of a -CH2COOH group to natural phenols potentiated their phytotoxic effects, making them behave more like selective commercial herbicides. scielo.br
Substituents on Phenyl Ring Number, type, and position of substituents (e.g., chlorine, methyl) determine the spectrum of weeds controlled and the compound's potency. mdpi.comresearchgate.netChlorinated derivatives of phenoxyacetic acid show varying activity based on the substitution pattern. mdpi.com Electron-withdrawing groups can enhance activity. nih.gov
Ether Linkage Provides the necessary spatial arrangement between the aromatic ring and the acidic side chain for receptor binding.This linkage is a common and critical feature in phenoxy-type herbicides and related pesticides like phenoxypyridines. nih.gov

Environmental Fate and Degradation Studies

Understanding the environmental persistence and degradation pathways of chemical compounds is critical for assessing their ecological impact. For phenoxy acid compounds, degradation is primarily driven by microbial processes, with contributions from photochemical and hydrolytic reactions. asm.org

Elucidation of Biodegradation Pathways and Microbial Metabolism

Microbial catabolism is the principal mechanism for the dissipation of phenoxy acid herbicides in the environment. asm.orgnih.gov Numerous bacterial and fungal strains capable of degrading these compounds have been isolated and studied. mdpi.com

The biodegradation of phenoxy acids like 2,4-D is well-characterized and often serves as a model. The process is typically initiated by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene. asm.orgnih.gov This enzyme cleaves the ether bond, separating the molecule into a phenol derivative and a side chain that can enter central metabolic pathways. asm.org

For a compound like this compound, a plausible biodegradation pathway would involve two main stages:

Ether Bond Cleavage: Microorganisms would likely first cleave the ether linkage, yielding phenol and 2-furoic acid.

Degradation of Intermediates:

Phenol is a common metabolite that many soil microbes can degrade further.

2-Furoic acid is also readily metabolized by various microorganisms, such as Pseudomonas putida. wikipedia.orgnih.gov The degradation of 2-furoic acid proceeds via its conversion to 2-oxoglutarate, which is a key intermediate in the central tricarboxylic acid (TCA) cycle. nih.govnih.govebi.ac.uk

The rate of mineralization for different phenoxy acids can vary, with studies showing a general trend of 2,4-D > MCPA > MCPP, often correlated with prior exposure of the soil to these herbicides. nih.gov

Microorganism GenusRole in DegradationRelevant Pathways/Genes
Pseudomonas Degrades 2,4,5-T, 2,4-D, and 2-furoic acid. mdpi.comwikipedia.orgnih.govCan harbor tfd genes for ether cleavage; metabolizes 2-furoic acid to 2-oxoglutarate. nih.govebi.ac.uk
Alcaligenes Degrades 2,4-D. nih.govCarries the pJP4 plasmid containing genes for 2,4-D degradation. nih.gov
Cupriavidus Degrades 2,4-D and furanic compounds. mdpi.comnih.govPossesses hmf gene clusters for the degradation of furanic aldehydes and acids. nih.gov
Aspergillus Fungal degradation of 2,4-D. mdpi.comUtilizes hydroxylation and dechlorination reactions. mdpi.com

Mechanisms of Photodegradation in Aquatic Environments

In aquatic systems, phenoxy acids can undergo photodegradation, a process driven by sunlight. The direct photolysis of these compounds is often slow, but the process can be significantly accelerated by the presence of photosensitizers or through photocatalysis. nih.gov Titanium dioxide (TiO2) is a well-studied photocatalyst that effectively degrades chlorinated phenoxyacetic acids like 2,4-D and MCPA in water. nih.gov The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of TiO2. These radicals attack the aromatic ring and the side chain of the phenoxy acid, leading to hydroxylation, decarboxylation, and eventual mineralization into CO2, water, and inorganic ions. nih.govdntb.gov.ua The rate of photodegradation is often influenced by factors such as pH and the presence of other substances like hydrogen peroxide, which can accelerate the reaction. nih.gov

Understanding Hydrolytic Degradation Mechanisms

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. For this compound, the ether bond (C-O-C) is generally stable to hydrolysis under typical environmental pH conditions. However, ester derivatives of the furoic acid moiety are susceptible to base-catalyzed hydrolysis. researchgate.net The furan ring itself can undergo hydrolytic opening under strongly acidic conditions, though this is less relevant in most natural environments. researchgate.net Therefore, for the parent acid, abiotic hydrolysis is not considered a significant degradation pathway compared to microbial action. researchgate.net

Monitoring and Analysis of Degradation Products and Impurity/Parent Ratios

Tracking the degradation of phenoxy acids in the environment, particularly in groundwater, requires sophisticated analytical methods. A significant challenge is that many degradation metabolites are also present as impurities in the original technical-grade herbicide products. researchgate.netnih.gov This makes the mere presence of a metabolite an unreliable indicator of in-situ degradation. nih.gov

To overcome this, researchers have proposed using the ratio of the impurity or degradation product to the parent compound. nih.govservice.gov.uk If the ratio of a metabolite to the parent herbicide is significantly higher in a groundwater sample compared to the ratio found in the source product, it provides strong evidence that degradation is occurring. researchgate.netnih.gov This approach was successfully used to demonstrate the natural attenuation of phenoxy acids like dichlorprop (B359615) and MCPP at contaminated sites. nih.govnih.gov

Common analytical techniques for monitoring these compounds and their transformation products include Ultra-High Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS), which allows for sensitive and selective detection at very low concentrations. mdpi.com

Q & A

Q. How can researchers design collaborative studies to explore the compound’s potential in drug discovery?

  • Answer :
  • Establish multi-institutional partnerships to share synthetic protocols and bioassay data .
  • Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.